molecular formula C20H28N2O4 B14206922 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) CAS No. 824425-60-7

2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)

Cat. No.: B14206922
CAS No.: 824425-60-7
M. Wt: 360.4 g/mol
InChI Key: SFVPNSRDGMLRGB-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(azanediylmethylene) and 6-ethoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) typically involves the reaction of ethane-1,2-diamine with 6-ethoxybenzaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-chlorophenol)
  • 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-methoxyphenol)
  • 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-hydroxyphenol)

Uniqueness

2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.

This detailed article provides a comprehensive overview of 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

824425-60-7

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-ethoxy-6-[[2-[(3-ethoxy-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol

InChI

InChI=1S/C20H28N2O4/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2/h5-10,21-24H,3-4,11-14H2,1-2H3

InChI Key

SFVPNSRDGMLRGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCCNCC2=C(C(=CC=C2)OCC)O

Origin of Product

United States

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